REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([S:7][C:8]2[CH:18]=[CH:17][C:11]([C:12]([O:14]CC)=[O:13])=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[OH-].[Na+].O1CCCC1.CO>O>[N:1]1[CH:2]=[CH:3][C:4]([S:7][C:8]2[CH:18]=[CH:17][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=2)=[CH:5][CH:6]=1 |f:1.2,3.4|
|
Name
|
ethyl 4-(4-pyridylthio)benzoate
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)SC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
tetrahydrofuran methanol
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected via vacuum filtration
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)SC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |